铕硝酸盐

描述

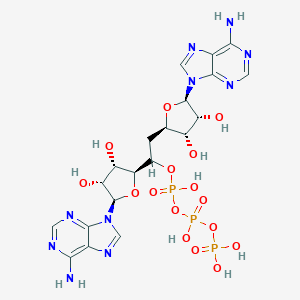

Europium nitrate is a chemical compound that is often used in the synthesis of luminescent materials. It is a source of europium ions, which are known for their bright luminescence, particularly when incorporated into various host matrices or complexed with organic ligands. The compound is typically used in the form of europium nitrate hexahydrate, Eu(NO3)3·6H2O, which has been studied for its thermal properties .

Synthesis Analysis

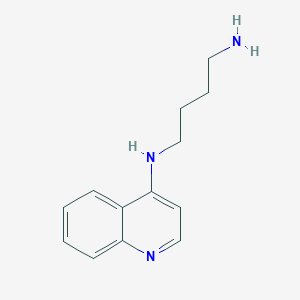

The synthesis of europium-doped materials involves the incorporation of europium nitrate into host matrices. For example, europium-doped bismuth fluoride and bismuth oxyfluoride particles are synthesized using a homogeneous precipitation reaction with bismuth nitrate and sodium tetrafluoroborate precursors in polyol-based solvents . Similarly, europium incorporated ZnO-graphene nanocomposites are synthesized using a solvothermal process with varying europium nitrate to zinc acetate molar ratios . The mechanochemical synthesis of europium nitrate with 1,10-phenanthroline results in nanosized globules, which exhibit unique luminescent and magnetic properties .

Molecular Structure Analysis

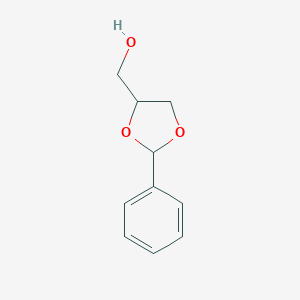

The molecular structure of europium nitrate complexes can vary depending on the ligands and synthesis methods used. For instance, europium nitrate complexes with multipodal ligands have been synthesized and characterized, showing that the europium ions are coordinated by oxygen atoms from various functional groups . The coordination behavior of europium nitrate with neutral erythritol has also been studied, revealing a 10-coordinated structure involving nitrate ions and hydroxyl groups .

Chemical Reactions Analysis

Europium nitrate undergoes thermal decomposition in a complex step-wise process, starting with the condensation of the initial monomer into a cyclic cluster and progressing through the loss of water and nitric acid to form intermediate amorphous oxynitrates. Eventually, the compound decomposes further, releasing nitrogen dioxide and oxygen, and transforms into europium oxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of europium nitrate and its complexes are closely related to their luminescent and magnetic characteristics. The luminescence intensity of europium-doped materials can be influenced by factors such as the crystallinity of the host matrix, the presence of oxygen, and the amount of dopant . The solvent used in the synthesis of europium nitrate complexes can also affect their fluorescence properties . The thermal properties of europium nitrate hexahydrate have been studied, showing no phase transitions up to its melting point and detailing its decomposition process . Additionally, the luminescent and magnetic properties of europium nitrate complexes with 1,10-phenanthroline have been investigated, demonstrating correlations between these properties and the synthesis method .

科学研究应用

1. 植物提取和光谱分析

已经研究了铕(III)硝酸盐与苜蓿生物质的结合,这项研究对核废物管理和癌症治疗具有重要意义。该研究采用X射线吸收光谱(XAS)来识别铕(III)硝酸盐与苜蓿之间的相互作用,注意到大约80%与天然苜蓿生物质结合。这项研究对环境和治疗应用有希望(Parsons et al., 2002)。

2. 与氯化物形成的复合物

在高摩尔高氯酸和高氯酸钠溶液中研究铕(III)与硝酸盐形成的复合物,为这些复合物的稳定常数提供了见解。这项研究对于理解铕在不同环境中的化学行为至关重要(Sekine et al., 1967)。

3. 结构和光谱研究

对大环铕(III)配合物的研究,涉及铕(III)三硝酸盐,揭示了其晶体结构和光谱性质。这项研究有助于我们理解铕配合物的配位化学(Bünzli等人,1988)。

4. 用于医疗应用的溶剂萃取

铕硝酸盐已被用于将钐与铕分离,这是生产高纯度医用钐-153的关键过程。这项研究在核医学和放射性药物领域发挥着重要作用(Van de Voorde et al., 2018)。

5. 从废弃荧光灯中回收

从荧光灯内部粉末中回收铕硝酸盐是另一个研究领域。这个过程对于回收和管理电子废物至关重要,为检索有价值的材料提供了途径(Rabah, 2008)。

6. 水溶液中的发光光谱

使用直接激发铕(III)发光光谱研究了铕(III)硝酸盐在水溶液中的分子形态。这项研究有助于理解铕化合物的发光性质,这对于各种分析和诊断应用至关重要(Andolina et al., 2009)。

安全和危害

属性

IUPAC Name |

europium(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGGCOKRLXYWIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

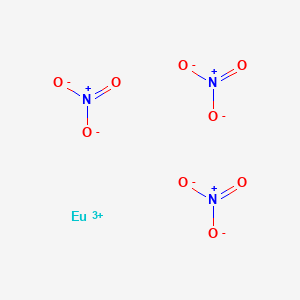

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Eu(NO3)3, EuN3O9 | |

| Record name | Europium(III) nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Europium(III)_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890643 | |

| Record name | Europium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexahydrate: White to off-white odorless crystals; [GFS Chemicals MSDS] | |

| Record name | Europium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20901 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Europium nitrate | |

CAS RN |

10138-01-9 | |

| Record name | Nitric acid, europium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium(III) nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)